molecular formula C15H12ClN3O6S B4588661 methyl 5-carbamoyl-2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

methyl 5-carbamoyl-2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B4588661
M. Wt: 397.8 g/mol
InChI Key: GIJSNQXLQYHBRI-UHFFFAOYSA-N
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Description

Methyl 5-carbamoyl-2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a carbamoyl group, and a nitrophenyl group

Scientific Research Applications

Methyl 5-carbamoyl-2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-carbamoyl-2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring. The process may include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Functional Groups: The carbamoyl and nitrophenyl groups are introduced through nucleophilic substitution reactions, often using reagents such as carbamoyl chloride and nitrophenyl chloride.

    Esterification: The final step involves the esterification of the carboxyl group with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-carbamoyl-2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of methyl 5-carbamoyl-2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-carbamoyl-2-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate
  • Methyl 5-carbamoyl-2-{[(2-bromo-5-nitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Uniqueness

Methyl 5-carbamoyl-2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl 5-carbamoyl-2-[(2-chloro-5-nitrobenzoyl)amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O6S/c1-6-10(15(22)25-2)14(26-11(6)12(17)20)18-13(21)8-5-7(19(23)24)3-4-9(8)16/h3-5H,1-2H3,(H2,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJSNQXLQYHBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 5-carbamoyl-2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate
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methyl 5-carbamoyl-2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate
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methyl 5-carbamoyl-2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate
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methyl 5-carbamoyl-2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate
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methyl 5-carbamoyl-2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate
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methyl 5-carbamoyl-2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

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